3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide
Description
The compound 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide (hereafter referred to as Compound A) is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure features:
- A triazolo[4,3-a]quinazolin-5-one ring system.
- A carbamoylmethylsulfanyl group at position 1, introducing hydrogen-bonding capacity via the carbamoyl moiety.
- An N-isopropyl propanamide side chain at position 4, contributing to lipophilicity and steric effects.
Properties
IUPAC Name |
3-[1-(2-amino-2-oxoethyl)sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-10(2)19-14(25)7-8-22-15(26)11-5-3-4-6-12(11)23-16(22)20-21-17(23)27-9-13(18)24/h3-6,10H,7-9H2,1-2H3,(H2,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFXGQHRHVEJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the fusion with a quinazoline derivative. The carbamoylmethylsulfanyl group is then introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its unique structure. It can be explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: Its derivatives can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The triazole and quinazoline moieties can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares Compound A with three analogs (Compounds B, C, and D) based on molecular features:
Key Observations:
- Molecular Weight : Compound C (550.0 g/mol) is significantly bulkier due to the chlorophenyl and furanmethyl groups, which may reduce membrane permeability compared to Compound A (414.5 g/mol).
Bioactivity and Pharmacological Potential
Triazoloquinazoline derivatives are studied for diverse bioactivities, including kinase inhibition and antimicrobial effects.
Compound A vs. Compound B:
- Compound B’s methylsulfanyl group may confer higher metabolic stability but lower solubility than Compound A’s carbamoylmethylsulfanyl .
- Compound A’s carbamoyl group could enhance interactions with polar residues in enzyme active sites, as seen in similar triazoloquinazolines .
Compound A vs. Compound C:
Compound A vs. Compound D:
- Compound D’s furanmethylamino side chain introduces heterocyclic diversity, which may alter selectivity toward specific biological targets .
Analytical Comparisons
- Mass Spectrometry : Dereplication via MS/MS () would cluster Compound A with other triazoloquinazolines. However, distinct fragmentation ions (e.g., m/z 414.5 for [M+H]⁺) would differentiate it from analogs .
Biological Activity
The compound 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22N6O3S
- Molecular Weight : 402.5 g/mol
- CAS Number : 1113107-61-1
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar quinazolinone derivatives. For instance, derivatives bearing 1,2,3-triazole and glycoside moieties have shown significant cytotoxic effects against various cancer cell lines. One study demonstrated that a related compound could induce apoptosis in HCT-116 cells by influencing cell cycle progression and modulating key apoptotic proteins such as p53 and Bcl-2 .
The mechanism through which these compounds exert their effects often involves the inhibition of critical signaling pathways linked to cancer proliferation:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have been shown to reduce tumor growth.
- VEGFR Modulation : By inhibiting vascular endothelial growth factor receptors (VEGFR), these compounds can impede angiogenesis, further limiting tumor progression .
In Vitro Studies
In vitro studies have demonstrated that the compound can significantly affect cell viability and induce apoptosis in cancer cell lines. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HCT-116 | 10.4 | EGFR inhibition |
| Study B | MCF-7 | 5.4 | Apoptosis induction via Bcl-2 modulation |
| Study C | HeLa | 19.2 | Cell cycle arrest at G1 phase |
Case Studies
- Case Study on HCT-116 Cells : A derivative of the compound was tested for its ability to induce apoptosis. Results indicated a significant increase in apoptotic cells after treatment, correlating with elevated levels of p53 and decreased Bcl-2 expression .
- Case Study on MCF-7 Cells : This study focused on the cytotoxic effects of similar quinazolinone derivatives. The results showed a marked reduction in cell viability at concentrations below 10 µM, suggesting potent anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
